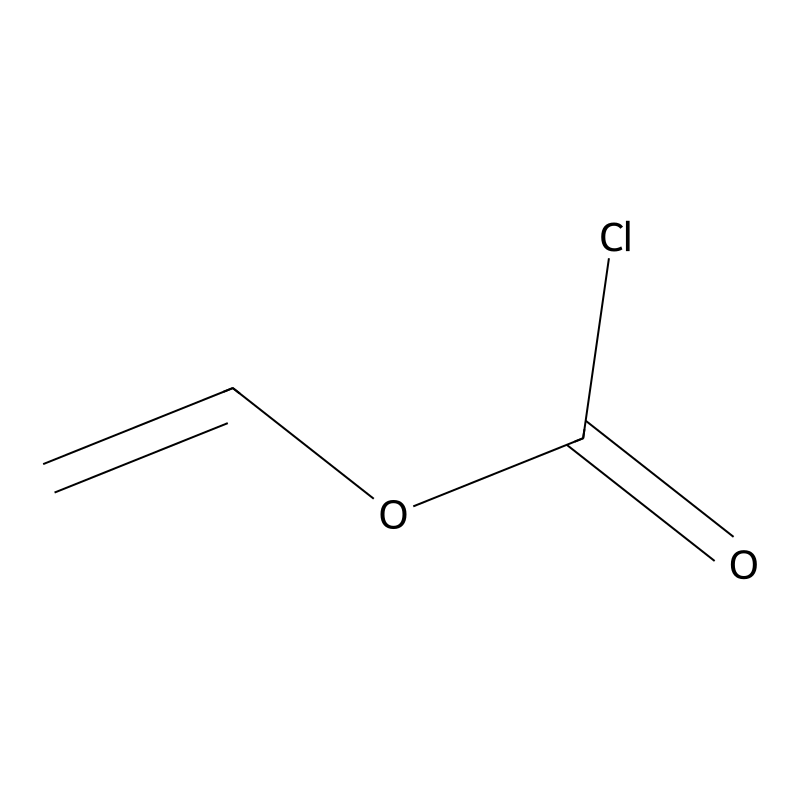Vinyl chloroformate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Precursor for Organic Compounds:
- VCF acts as a crucial building block for synthesizing diverse organic compounds, including:
- Pharmaceuticals: VCF is used in the production of various drug molecules and their precursors. Its ability to introduce the "vinyl" functional group allows for the creation of specific chemical structures with desired properties [].
- Agrochemicals: VCF plays a role in the synthesis of herbicides, insecticides, and fungicides [].
- Specialty chemicals: VCF contributes to the development of various specialty chemicals used in different industries, such as materials science and electronics [].
Synthetic Applications:
- VCF's versatile reactivity allows researchers to employ it in various organic synthesis reactions:
- Esterification: VCF reacts with alcohols to form esters, a class of organic compounds with diverse applications [].
- Alkylation: VCF can introduce the vinyl group to other molecules through alkylation reactions, modifying their chemical properties [].
- Protecting groups: VCF can be used as a temporary protecting group in organic synthesis, allowing for selective modification of other functional groups within a molecule.
Research into VCF Properties:
- Scientific research also explores the inherent properties of VCF itself:
Vinyl chloroformate is an organic compound with the molecular formula . It is characterized by the presence of a vinyl group () and a chloroformate functional group (). This compound is a colorless liquid that is known for its reactivity, particularly in synthetic organic chemistry. Vinyl chloroformate serves as an important intermediate in the synthesis of various chemical compounds, including vinyl carbonates and carbamates, through reactions with alcohols and amines, respectively .
Vinyl chloroformate is a highly toxic and corrosive compound. It poses significant hazards through inhalation, ingestion, and skin contact.
- Toxicity: Exposure can cause severe respiratory irritation, burns to the skin and eyes, and damage to internal organs. It is classified as acutely toxic by inhalation, ingestion, and skin absorption [].
- Flammability: While not readily flammable, vinyl chloroformate can react vigorously with some oxidizers [].
- Reactivity: Reacts violently with water and alcohols, releasing hydrochloric acid fumes [].
Safety Precautions:
- Reaction with Alcohols: Vinyl chloroformate reacts with alcohols to form vinyl carbonates. This reaction is typically conducted under standard conditions for chloroformate reactions.
- Reaction with Amines: When reacted with primary or secondary amines, vinyl chloroformate yields vinyl carbamates. This transformation is crucial for synthesizing various derivatives used in pharmaceuticals and agrochemicals .
- Polymerization: Vinyl chloroformate can undergo polymerization due to its vinyl group, leading to the formation of poly(vinyl chloroformate), which has applications in materials science .
Vinyl chloroformate exhibits notable biological activity, particularly concerning its toxicity. It is classified as corrosive and poses risks through inhalation, ingestion, and skin absorption. The compound can cause burns and may lead to corrosive injuries to the upper respiratory tract upon exposure . Its reactivity and potential hazards necessitate careful handling in laboratory settings.
The synthesis of vinyl chloroformate can be achieved through various methods:
- From Phosgene and Vinyloxytrimethylsilane: This method involves the reaction of phosgene with vinyloxytrimethylsilane, yielding vinyl chloroformate effectively .
- Gas Phase Reaction: Another approach includes gas-phase reactions that incorporate carbon dioxide into the synthesis process, providing an efficient route for producing organic compounds like vinyl chloroformate .
- Use of Zinc Catalysts: The reaction can also be facilitated using zinc powder as a catalyst in anhydrous solvents such as tetrahydrofuran or dioxane, enhancing yield and selectivity .
Vinyl chloroformate has several applications:
- Intermediate in Organic Synthesis: It is widely used as an intermediate for synthesizing vinyl carbonates and carbamates, which are valuable in various chemical industries.
- Monomer in Polymer Chemistry: Its ability to polymerize makes it useful in creating polymers that have specific properties tailored for applications in coatings, adhesives, and plastics .
- Reagent in Chemical Modifications: Vinyl chloroformate can be employed to modify other organic compounds, particularly those containing labile hydrogen atoms like amines and alcohols .
Interaction studies involving vinyl chloroformate often focus on its reactivity with nucleophiles such as alcohols and amines. These studies help elucidate the mechanisms underlying the formation of vinyl carbonates and carbamates. Additionally, research has indicated that vinyl chloroformate can react with oxime derivatives, expanding its utility in synthetic organic chemistry .
Several compounds share structural or functional similarities with vinyl chloroformate. Here are some notable examples:
| Compound Name | Structure/Functional Group | Unique Features |
|---|---|---|
| Chloroformate | More stable; less reactive than vinyl chloroformate. | |
| Vinyl Carbonate | Derived from vinyl chloroformate; used in polymerization. | |
| Isopropenyl Chloroformate | More sterically hindered; different reactivity profile. | |
| 2-Methylvinyl Chloroformate | Similar structure but with a methyl substituent affecting reactivity. |
Vinyl chloroformate stands out due to its dual functionality as both a reactive intermediate and a polymerizable monomer, making it versatile in synthetic applications not as readily available from other similar compounds.
XLogP3
GHS Hazard Statements
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms



Flammable;Corrosive;Acute Toxic








